molecular formula C14H22N4O2 B8708147 tert-Butyl 2-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

tert-Butyl 2-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B8708147
M. Wt: 278.35 g/mol
InChI Key: YUZCDINOUKLEKZ-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

5 mL trifluoro acetic acid was added to 240 mg of 2-methyl-4-pyrimidin-2-yl-piperazine-1-carboxylic acid tert-butyl ester in 10 mL dichlormethane. The mixture was stirred for 24 h at RT. The solvent of the mixture was evaporated and the residue was dissolved in dichlormethane and extracted with 10% aqueous potassium hydrogencarbonate. The organic layer was evaporated to yield 150 mg of the desired product. Rt: 0.50 min (method B), (M+H)+: 179
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]2[N:26]=[CH:25][CH:24]=[CH:23][N:22]=2)[CH2:17][CH:16]1[CH3:27])=O)(C)(C)C>ClCCl>[CH3:27][CH:16]1[NH:15][CH2:20][CH2:19][N:18]([C:21]2[N:22]=[CH:23][CH:24]=[CH:25][N:26]=2)[CH2:17]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C1=NC=CC=N1)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent of the mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichlormethane
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous potassium hydrogencarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642774B2

Procedure details

5 mL trifluoro acetic acid was added to 240 mg of 2-methyl-4-pyrimidin-2-yl-piperazine-1-carboxylic acid tert-butyl ester in 10 mL dichlormethane. The mixture was stirred for 24 h at RT. The solvent of the mixture was evaporated and the residue was dissolved in dichlormethane and extracted with 10% aqueous potassium hydrogencarbonate. The organic layer was evaporated to yield 150 mg of the desired product. Rt: 0.50 min (method B), (M+H)+: 179
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]2[N:26]=[CH:25][CH:24]=[CH:23][N:22]=2)[CH2:17][CH:16]1[CH3:27])=O)(C)(C)C>ClCCl>[CH3:27][CH:16]1[NH:15][CH2:20][CH2:19][N:18]([C:21]2[N:22]=[CH:23][CH:24]=[CH:25][N:26]=2)[CH2:17]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C1=NC=CC=N1)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent of the mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichlormethane
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous potassium hydrogencarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642774B2

Procedure details

5 mL trifluoro acetic acid was added to 240 mg of 2-methyl-4-pyrimidin-2-yl-piperazine-1-carboxylic acid tert-butyl ester in 10 mL dichlormethane. The mixture was stirred for 24 h at RT. The solvent of the mixture was evaporated and the residue was dissolved in dichlormethane and extracted with 10% aqueous potassium hydrogencarbonate. The organic layer was evaporated to yield 150 mg of the desired product. Rt: 0.50 min (method B), (M+H)+: 179
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]2[N:26]=[CH:25][CH:24]=[CH:23][N:22]=2)[CH2:17][CH:16]1[CH3:27])=O)(C)(C)C>ClCCl>[CH3:27][CH:16]1[NH:15][CH2:20][CH2:19][N:18]([C:21]2[N:22]=[CH:23][CH:24]=[CH:25][N:26]=2)[CH2:17]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C1=NC=CC=N1)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent of the mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichlormethane
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous potassium hydrogencarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.